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Compound of Interest

Compound Name: SR 142948

Cat. No.: B1663775 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of SR 142948, a potent non-peptide antagonist of

neurotensin (NT) receptors. It focuses on its selectivity profile for the neurotensin receptor

subtype 1 (NTS1) versus other receptor subtypes, presenting key quantitative data, detailed

experimental methodologies, and visualizations of associated signaling pathways.

Introduction to Neurotensin Receptors
Neurotensin (NT) is a 13-amino acid neuropeptide that functions as a neurotransmitter or

neuromodulator in the central nervous system and as a local hormone in the periphery.[1][2] Its

diverse physiological effects, including the regulation of dopamine pathways, analgesia, and

hypothermia, are mediated primarily through its interaction with specific G protein-coupled

receptors (GPCRs).[1][3]

The two principal high-affinity neurotensin receptor subtypes are:

NTS1: This receptor is well-characterized and mediates most of the classical effects of

neurotensin, such as hypotension, analgesia, and regulation of intestinal motility.[4] It is a

primary target for drug development due to its involvement in cancer cell proliferation and

psychiatric disorders.[5][6]

NTS2: The NTS2 receptor shares structural homology with NTS1 but has a distinct

anatomical distribution and pharmacological profile. Its precise physiological roles are still
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under investigation.

The development of specific ligands, such as SR 142948, has been crucial for dissecting the

distinct functions of these receptor subtypes.

Binding Affinity and Selectivity Profile of SR 142948
SR 142948 is a potent non-peptide antagonist for neurotensin receptors.[7][8] While often

utilized in studies focusing on NTS1, detailed binding assays have revealed a more complex

selectivity profile. Contrary to being a highly selective NTS1 antagonist, SR 142948 binds with

similarly high affinity to both NTS1 and NTS2 subtypes. This makes it a potent, non-selective

NTS1/NTS2 receptor antagonist.[9][10]

A key study characterized the binding of radiolabeled [3H]SR 142948A in rat brain

homogenates. It found that the ligand bound with high affinity to both the levocabastine-

insensitive NTS1 receptors and the levocabastine-sensitive NTS2 receptors.[9] This

demonstrates that SR 142948 is an invaluable tool for studying processes involving either

receptor but cannot be used to pharmacologically isolate NTS1-specific effects.

Table 2.1: Binding Affinity of SR 142948 at Neurotensin
Receptors
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Receptor
Subtype &
Tissue/Cell
Line

Assay Type Radioligand Value (nM) Reference

NTS1 (human,

recombinant

CHO cells)

Competition

Binding
[¹²⁵I-Tyr³]NT IC₅₀ = 1.19 [5][11]

NTS1 (human,

HT-29 cells)

Competition

Binding
[¹²⁵I-Tyr³]NT IC₅₀ = 0.32 [5]

NTS1 (rat brain)
Competition

Binding
[¹²⁵I-Tyr³]NT IC₅₀ = 3.96 [5]

NTS1 (rat brain,

levocabastine-

insensitive)

Saturation

Binding
[³H]SR 142948A K_d_ = 6.8 [9]

NTS2 (rat brain,

levocabastine-

sensitive)

Saturation

Binding
[³H]SR 142948A K_d_ = 4.8 [9]

Functional Antagonism at NTS1
SR 142948 acts as a competitive antagonist, effectively blocking the intracellular signaling

cascades initiated by neurotensin binding to the NTS1 receptor. Functional assays confirm its

ability to inhibit NTS1-mediated second messenger production in a concentration-dependent

manner.

Table 3.1: Functional Antagonist Activity of SR 142948
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Assay
Description

Cell Line
Measured
Effect

Value (nM) Reference

Inhibition of NT-

induced Inositol

Monophosphate

(IP₁) Formation

HT-29 cells IC₅₀ = 3.9 [5][7]

Antagonism of

NT-induced

Intracellular

Calcium

Mobilization

hNTS1-CHO

cells

Effective at 1-10

nM
[5][11]

Key Experimental Methodologies
The characterization of SR 142948 relies on standardized in vitro assays, including radioligand

binding and functional second messenger assays.

Radioligand Competition Binding Assay
This assay measures the affinity of an unlabeled compound (SR 142948) by quantifying its

ability to displace a radioactively labeled ligand from the receptor.[12][13]

Detailed Protocol:

Membrane Preparation:

Tissues or cells expressing the target receptor (e.g., rat brain, HT-29 cells) are

homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂).[14]

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and

resuspended in a suitable assay buffer.[14]

Protein concentration is determined using a standard method like the BCA assay.[14]

Assay Incubation:
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In a 96-well plate, the prepared membranes are incubated with:

A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]NT or [³H]SR 142948A).

A range of concentrations of the unlabeled competitor, SR 142948.

The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

[14]

Separation and Detection:

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a

cell harvester. This separates the receptor-bound radioligand from the unbound

radioligand.[12][14]

Filters are washed multiple times with ice-cold buffer to remove non-specific binding.

The radioactivity trapped on the filters is quantified using a scintillation counter.[14]

Data Analysis:

Non-specific binding is determined in the presence of a high concentration of an unlabeled

ligand and subtracted from total binding.

The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value (the

concentration of SR 142948 that inhibits 50% of the specific radioligand binding).
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Fig. 1: Workflow for a Radioligand Competition Binding Assay.

Functional Assay: Inositol Phosphate (IP) Accumulation
This assay measures the ability of an antagonist to block agonist-induced activation of the Gαq

signaling pathway, which results in the production of inositol phosphates.

Detailed Protocol:
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Cell Culture:

Cells endogenously expressing NTS1 (e.g., HT-29) or transfected with the receptor (e.g.,

hNTS1-CHO) are cultured in appropriate media.[11]

Assay Procedure:

Cells are pre-incubated with varying concentrations of the antagonist SR 142948.

Cells are then stimulated with a fixed concentration of an agonist, neurotensin.

The reaction is allowed to proceed for a defined time period.

Detection and Analysis:

The reaction is stopped, and the cells are lysed.

The accumulated inositol monophosphate (IP₁) is typically measured using a commercially

available kit, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or

radioimmunoassay.

Data are analyzed to determine the IC₅₀ of SR 142948 for the inhibition of the NT-induced

signal.[7]

NTS1 Receptor Signaling Pathways
The NTS1 receptor is a canonical GPCR that couples to multiple G protein families to initiate

intracellular signaling.[3] Its primary and most well-characterized pathway involves coupling to

the Gαq/11 family of G proteins.[15]

Gαq/11 Pathway:

Activation: Binding of neurotensin to NTS1 induces a conformational change, activating the

associated heterotrimeric G protein Gαq/11.

PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).
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Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂)

into two second messengers:

Inositol 1,4,5-trisphosphate (IP₃): Diffuses through the cytoplasm and binds to IP₃

receptors on the endoplasmic reticulum, triggering the release of stored intracellular

calcium (Ca²⁺).

Diacylglycerol (DAG): Remains in the plasma membrane and, along with the increased

Ca²⁺, activates Protein Kinase C (PKC).

Cellular Response: The activation of PKC and the rise in intracellular Ca²⁺ lead to the

phosphorylation of downstream targets and a variety of cellular responses.

Studies have also shown that NTS1 can couple to other G proteins, including Gαi/o and Gα13,

leading to modulation of cAMP levels and ERK1/2 activation, highlighting the complexity of its

signaling signature.[15]
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Fig. 2: The NTS1 Receptor Gαq Signaling Pathway.

Conclusion
SR 142948 is an extremely potent, orally active, and brain-penetrant non-peptide antagonist of

neurotensin receptors.[5][7] Quantitative binding data clearly demonstrates that it exhibits high

affinity for both NTS1 and NTS2 receptor subtypes.[9] Therefore, it should be classified as a
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non-selective NTS1/NTS2 antagonist rather than a selective NTS1 agent. This characteristic

makes it a powerful pharmacological tool for investigating biological systems where both

receptors are implicated, but requires careful interpretation of results in studies aiming to

isolate NTS1-specific functions. Its well-documented ability to block NT-induced functional

responses, such as IP formation and calcium mobilization, confirms its utility in probing the

physiological and pathological roles of neurotensin signaling.
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Fig. 3: SR 142948 Binding Profile for NTS1 and NTS2 Receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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